C28H26Fno4S

Catalog No.
S15780123
CAS No.
M.F
C28H26FNO4S
M. Wt
491.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C28H26Fno4S

Product Name

C28H26Fno4S

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetamide

Molecular Formula

C28H26FNO4S

Molecular Weight

491.6 g/mol

InChI

InChI=1S/C28H26FNO4S/c1-17-23(13-18-3-7-21(8-4-18)35(2)34)22-9-6-20(29)15-25(22)24(17)16-28(33)30-12-11-19-5-10-26(31)27(32)14-19/h3-10,13-15,31-32H,11-12,16H2,1-2H3,(H,30,33)/b23-13+

InChI Key

NJLINUQQYUEHIO-YDZHTSKRSA-N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCCC4=CC(=C(C=C4)O)O

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCCC4=CC(=C(C=C4)O)O

The compound with the molecular formula C28H26FNO4S is a complex organic molecule that falls within the category of non-steroidal anti-inflammatory drugs (NSAIDs). Its structure suggests it may possess various pharmacological properties, particularly as an anti-inflammatory and neuroprotective agent, as well as potential applications in oncology as a cytostatic agent. The presence of fluorine, nitrogen, oxygen, and sulfur atoms indicates that this compound has a diverse range of functional groups, which can contribute to its biological activity and therapeutic potential .

The chemical reactivity of C28H26FNO4S is influenced by its functional groups. As a derivative of NSAIDs, it may undergo typical reactions associated with such compounds, including:

  • Acid-Base Reactions: The presence of acidic protons in the carboxylic acid group can lead to neutralization reactions.
  • Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, potentially forming new compounds.
  • Hydrolysis: The ester or amide bonds in the structure may be hydrolyzed under acidic or basic conditions.

These reactions are crucial for understanding how this compound can be modified for enhanced efficacy or reduced side effects .

C28H26FNO4S exhibits significant biological activity relevant to its classification as an NSAID. It has been shown to possess:

  • Anti-inflammatory Properties: Similar to other NSAIDs, it likely inhibits cyclooxygenase enzymes, reducing the production of inflammatory mediators.
  • Neuroprotective Effects: Preliminary studies suggest it may protect neuronal cells from damage, potentially making it useful in treating neurodegenerative diseases.
  • Cytostatic Activity: Its application in oncology may stem from its ability to inhibit cancer cell proliferation through mechanisms that are still being elucidated .

The synthesis of C28H26FNO4S can involve several steps, typically starting from simpler organic precursors. Common methods include:

  • Chemical Modification of Existing NSAIDs: This approach involves modifying the chemical structure of known NSAIDs to incorporate additional functional groups that enhance therapeutic effects.
  • Multi-step Synthesis: This method may include reactions such as acylation, alkylation, and condensation to build the complex structure systematically.
  • Use of Catalysts: Catalytic processes may be employed to facilitate specific reactions and improve yields during synthesis.

Research into optimal synthesis pathways continues to evolve, focusing on efficiency and sustainability .

C28H26FNO4S has potential applications in various fields:

  • Pharmaceuticals: As an anti-inflammatory and analgesic agent, it could be used to treat conditions like arthritis or acute pain.
  • Neuroprotection: Its neuroprotective properties may make it suitable for developing treatments for Alzheimer's disease or Parkinson's disease.
  • Oncology: The cytostatic properties suggest it could be useful in cancer therapies, potentially in combination with other treatments to enhance efficacy .

Studies on C28H26FNO4S interactions are essential for understanding its pharmacodynamics and pharmacokinetics. Key areas of focus include:

  • Drug-Drug Interactions: Investigating how this compound interacts with other medications can help predict adverse effects and optimize therapeutic regimens.
  • Receptor Binding Studies: Understanding how it binds to specific receptors involved in pain and inflammation pathways is crucial for elucidating its mechanism of action.
  • Metabolism Studies: Research into how this compound is metabolized by the liver and excreted can inform dosing strategies and potential toxicity .

Similar Compounds

Several compounds share structural similarities with C28H26FNO4S. Here are some notable examples:

Compound NameMolecular FormulaKey Features
IndomethacinC19H16ClN3O4SA well-known NSAID with anti-inflammatory effects.
DiclofenacC14H10Cl2NNaO2Another NSAID used for pain relief and inflammation.
IbuprofenC13H18O2Commonly used over-the-counter pain reliever.

Uniqueness of C28H26FNO4S

C28H26FNO4S stands out due to its unique combination of fluorine and nitrogen within its structure, which may enhance its biological activity compared to traditional NSAIDs. Its potential dual action as both an anti-inflammatory and neuroprotective agent further distinguishes it from similar compounds, making it a candidate for further research and development in pharmaceutical applications .

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

491.15665765 g/mol

Monoisotopic Mass

491.15665765 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-15-2024

Explore Compound Types